4,8-Dimethyl-3-nonen-5-ol

Physicochemical comparison Volatility Hydrophobicity

4,8-Dimethyl-3-nonen-5-ol is a secondary, acyclic, methyl-branched nonenol with the molecular formula C₁₁H₂₂O and a defined (3E,5R) stereochemistry. It belongs to the class of semiochemicals, specifically functioning as a pheromone component in insect chemical communication systems.

Molecular Formula C11H22O
Molecular Weight 170.29 g/mol
CAS No. 74499-57-3
Cat. No. B12665650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,8-Dimethyl-3-nonen-5-ol
CAS74499-57-3
Molecular FormulaC11H22O
Molecular Weight170.29 g/mol
Structural Identifiers
SMILESCCC=C(C)C(CCC(C)C)O
InChIInChI=1S/C11H22O/c1-5-6-10(4)11(12)8-7-9(2)3/h6,9,11-12H,5,7-8H2,1-4H3/b10-6+/t11-/m1/s1
InChIKeySOVKQCIFRGQAEQ-CDCCAWJDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,8-Dimethyl-3-nonen-5-ol (CAS 74499-57-3): A Stereospecific Methyl-Branched Nonenol for Semiochemical and Advanced Intermediate Procurement


4,8-Dimethyl-3-nonen-5-ol is a secondary, acyclic, methyl-branched nonenol with the molecular formula C₁₁H₂₂O and a defined (3E,5R) stereochemistry . It belongs to the class of semiochemicals, specifically functioning as a pheromone component in insect chemical communication systems [1]. The compound features a non-3-ene backbone with methyl substituents at positions 4 and 8, and a hydroxyl group at position 5, the latter being critical for olfaction-based receptor interactions [2]. This structural motif distinguishes it from simpler nonanols and positions it as a target for species-specific pheromone analog research and synthetic intermediate applications.

Why Substituting 4,8-Dimethyl-3-nonen-5-ol with Other Nonenols or Nonanols Leads to Functional and Regulatory Failure


In-class compounds such as 4-methylnonan-5-ol (ferrugineol), 3,6-dimethyl-6-nonen-5-ol, or 4-methyl-3-nonen-5-ol, despite sharing a nonanol/nonenol core, exhibit markedly different odor profiles, physicochemical properties, and biological activities. The target compound is explicitly not recommended for fragrance use, unlike odor-active analogs [1]. Furthermore, slight changes in methyl-branch positions and chain unsaturation dramatically alter logP, aqueous solubility, and boiling point, which directly impact volatile release kinetics, receptor binding specificity, and formulation stability [2]. Substituting without verifying these parameters risks non-functional activity in pheromone traps, inconsistent analytical retention times, and regulatory non-compliance in odor-sensitive applications. The quantitative evidence below details these critical deviations.

Quantitative Evidence Directing Scientific Selection: 4,8-Dimethyl-3-nonen-5-ol Head-to-Head with Structural Analogs


Enhanced Hydrophobicity and Boiling Point vs. 4-Methyl-3-nonen-5-ol Drives Different Formulation and Volatility Requirements

4,8-Dimethyl-3-nonen-5-ol exhibits a higher boiling point (219.31°C), greater hydrophobicity (logP 3.800), and significantly lower water solubility (80.28 mg/L) compared to its closest mono-methyl analog, 4-methyl-3-nonen-5-ol (BP 215.50°C, logP 3.720, water solubility 211.8 mg/L) [1]. The additional methyl group at position 8 increases molecular weight by 14 Da and reduces aqueous solubility by nearly 62%, directly impacting release rates from controlled-release dispensers and partitioning in aqueous formulations.

Physicochemical comparison Volatility Hydrophobicity Formulation stability

Absence of Pleasant Odor Profile Differentiates 4,8-Dimethyl-3-nonen-5-ol from Fragrance-Applicable Nonenol Analogs

Authoritative databases unequivocally categorize 4,8-dimethyl-3-nonen-5-ol as 'not for fragrance use' [1]. In contrast, 3,6-dimethyl-6-nonen-5-ol is described in patents as possessing a 'flowery, fruity and at the same time green odour with a warm undertone' [2]. This dichotomy ensures that the target compound is unsuitable for consumer fragrance formulations but potentially advantageous for non-odorous pheromone blends or synthetic intermediates where masking odor is necessary.

Odor profile Fragrance suitability Sensory evaluation

Defined (3E,5R) Stereochemistry Opens Potential for Species-Specific Pheromone Receptor Interaction

ChemSpider records confirm the compound possesses 1 of 1 defined stereocenters and a specific double-bond geometry (3E,5R) . The red palm weevil pheromone receptor RferOR1 is known to be selectively tuned to methyl-branched nonanols with defined stereochemistry, such as (4RS,5RS)-4-methylnonan-5-ol [1]. Although direct binding data for 4,8-dimethyl-3-nonen-5-ol are lacking, the precise stereochemistry suggests potential for differential receptor activation compared to racemic or diastereomeric mixtures.

Stereochemistry Pheromone receptor Species specificity

High-Impact Application Scenarios for 4,8-Dimethyl-3-nonen-5-ol Derived from Comparative Evidence


Non-Odorous Synthetic Intermediate for Complex Pheromone Analogs

Given its lack of intrinsic fragrance suitability [1], 4,8-dimethyl-3-nonen-5-ol serves as a neutral synthetic scaffold for assembly of more elaborate pheromone molecules, such as 9-[...]-2,6-dimethyl-2-nonen-5-ol derivatives [2], without contributing off-target odors.

Analytical Reference Standard Requiring Defined Stereochemistry

The defined (3E,5R) stereochemistry [1] makes the compound suitable as an analytical standard for chiral GC or HPLC method validation, particularly when resolving structurally similar nonenol mixtures encountered in semiochemical research.

Controlled-Release Pheromone Dispenser Formulation for Hydrophobic Matrices

The compound’s estimated logP of 3.800 and low water solubility (80.28 mg/L) [2] indicate compatibility with lipid-based dispensers used in field trapping experiments, enabling sustained release profiles distinct from more polar analogs such as 4-methyl-3-nonen-5-ol.

Species-Specific Pheromone Analog Screening in Palm Weevil Research

The structural resemblance to ferrugineol, a known ligand of RferOR1 [3], supports its use in electrophysiological and behavioral assays to probe the stereochemical sensitivity of pheromone receptors in Rhynchophorus species, aiding in the development of more selective trapping lures.

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